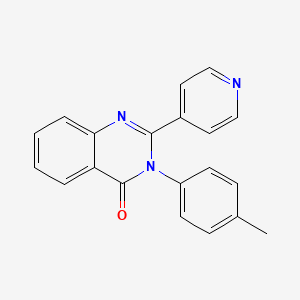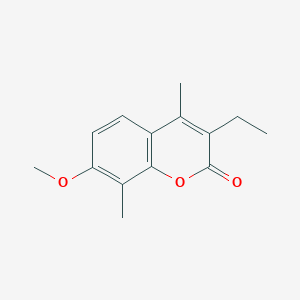![molecular formula C11H10ClN7OS B5578871 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals known for their potential in various biological applications due to their unique molecular structures. It involves a combination of triazolo[4,3-b][1,2,4]triazole and acetamide groups, indicating a complex synthesis process and a structure that could offer interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step reactions, including condensation and cyclization processes. For instance, compounds with related structures have been synthesized through reactions involving chloroacetic acid, -haloketone, and benzoin, leading to various triazolo and thiadiazine derivatives (Shiradkar & Kale, 2006).
Molecular Structure Analysis
X-ray diffraction techniques have been utilized to determine the molecular structure of similar compounds, revealing strong intermolecular hydrogen bonds and a framework structure supported by various hydrogen bonding patterns (Şahin et al., 2014).
Chemical Reactions and Properties
The reactivity of triazole derivatives often involves interactions with various reagents to produce cyclic products, highlighting the compound's potential in forming a wide range of chemical structures with diverse biological activities. The specific reactions depend on the functional groups present in the molecule.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be influenced by their molecular geometry and the presence of specific functional groups. These properties are crucial for determining the compound's applications in different scientific fields.
Chemical Properties Analysis
Triazole derivatives exhibit a range of chemical properties, including antibacterial, antifungal, and antitubercular activities, as seen in similar compounds. These activities are attributed to the specific structural features of the triazole ring and its interactions with biological targets (Shiradkar & Kale, 2006).
Applications De Recherche Scientifique
Synthesis and Bioactivity
Research on condensed bridgehead nitrogen heterocyclic systems has led to the synthesis of various triazole derivatives, demonstrating significant bioactivity against microbial pathogens. The work by Shiradkar and Kale (2006) exemplifies this approach, showcasing the bioactivity of s-triazolo[3,4-b][1,3,4]thiadiazoles, s-triazolo[3,4-b][1,3,4]thiadiazines, and s-triazolo[3′,4′:2,3]thiadiazino[5,6-b]quinoxaline derivatives against bacterial, fungal, and tubercular infections. This research underscores the potential of triazole compounds in developing new antimicrobial agents (Shiradkar & Kale, 2006).
Antimicrobial and Anticancer Agents
Further, triazole derivatives have been synthesized and assessed for their antimicrobial and anticancer properties. Holla et al. (2006) describe the synthesis of fluorine-containing triazolothiadiazines with potential antibacterial, antifungal, and anticancer activities. These compounds show promise in inhibiting the growth of various microbial strains and exhibit in vitro anticancer activity, highlighting the versatility of triazole derivatives in addressing multiple health concerns (Holla et al., 2006).
Antihistaminic and Antiasthmatic Applications
Medwid et al. (1990) prepared triazolo[1,5-c]pyrimidines as potential antiasthma agents, identified through human basophil histamine release assays. This research outlines the role of triazole compounds in mediating allergic responses, offering a pathway to develop new antiasthma medications (Medwid et al., 1990).
Insecticidal Efficacy
The versatility of triazole derivatives extends to agricultural applications, as demonstrated by Fadda et al. (2017), who synthesized various heterocycles, including triazolo[5,1-c]triazines, with insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research not only contributes to the development of new insecticides but also emphasizes the broad applicability of triazole compounds in pest management (Fadda et al., 2017).
Propriétés
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7OS/c12-7-1-3-8(4-2-7)15-9(20)5-21-11-17-16-10-18(13)6-14-19(10)11/h1-4,6H,5,13H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQVBRXZONUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2N=CN3N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)
![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)


![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)
![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)